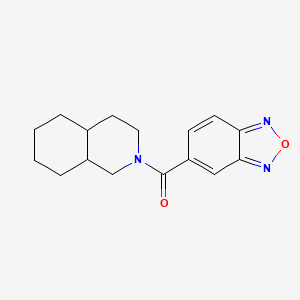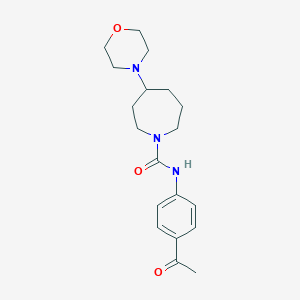![molecular formula C17H19N5O3 B7430098 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea](/img/structure/B7430098.png)
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea, also known as CDK9 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. CDK9 is a protein that plays a crucial role in the regulation of gene expression, and its inhibition has been shown to have anti-tumor effects.
Wirkmechanismus
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor works by inhibiting the activity of this compound, which is a protein that plays a crucial role in the regulation of gene expression. This compound is a component of the positive transcription elongation factor b (P-TEFb) complex, which is required for the transcription of many genes, including those involved in cell cycle progression and survival. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activity, leading to the inhibition of transcription of these genes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound inhibitor has also been shown to have anti-inflammatory effects and has been tested for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has several advantages as a potential cancer treatment. It has been shown to have potent anti-tumor effects in preclinical studies, and it has been tested in clinical trials for the treatment of various types of cancer. This compound inhibitor has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the efficacy of these treatments. However, this compound inhibitor also has some limitations. It has been shown to have off-target effects, which could lead to unwanted side effects. In addition, the optimal dosing and scheduling of this compound inhibitor in combination with other cancer treatments are still being investigated.
Zukünftige Richtungen
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has shown promising results in preclinical studies and clinical trials, and there are several future directions for its development. One direction is to investigate the optimal dosing and scheduling of this compound inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of this compound inhibitor in combination with other targeted therapies for cancer. Furthermore, the development of more selective this compound inhibitors could potentially reduce the off-target effects of the compound. Finally, the investigation of this compound inhibitor for the treatment of inflammatory diseases such as rheumatoid arthritis could also be a future direction.
Synthesemethoden
The synthesis of 1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the protection of the amine group of 1-phenylpropylamine using a suitable protecting group. The protected amine is then reacted with 5-cyano-2,4-dioxopyrimidine-1-yl chloride to form the corresponding urea derivative. The protecting group is then removed, and the resulting amine is reacted with 2-bromoethylamine to obtain the final product, this compound inhibitor.
Wissenschaftliche Forschungsanwendungen
1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea inhibitor has been extensively studied for its potential use in cancer treatment. This compound plays a crucial role in the regulation of gene expression, and its inhibition has been shown to have anti-tumor effects. This compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
1-[2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-2-14(12-6-4-3-5-7-12)20-16(24)19-8-9-22-11-13(10-18)15(23)21-17(22)25/h3-7,11,14H,2,8-9H2,1H3,(H2,19,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHGXLDIVCZDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NCCN2C=C(C(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-[[(1-phenylcyclopropyl)methylcarbamoylamino]methyl]thiophene-2-carboxylate](/img/structure/B7430018.png)
![N-[2-(3-hydroxyoxan-3-yl)ethyl]-2,5-dimethyl-4-sulfamoylfuran-3-carboxamide](/img/structure/B7430028.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)

![ethyl 5-[[methyl-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amino]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B7430052.png)
![N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone](/img/structure/B7430055.png)

![N-(3-pyridazin-3-yloxyphenyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B7430059.png)

![Methyl 2-[[4-[(1-oxothiolan-1-ylidene)amino]phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7430075.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylate](/img/structure/B7430088.png)
![methyl (3aS,7aS)-2-[[5-(oxan-4-yl)-1,3-thiazol-2-yl]carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B7430100.png)
![3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)
